360A Exhibits Significantly Lower dsDNA Intercalation Than BRACO-19 and PhenDC3
In a single-molecule stretching assay measuring intercalation into double-stranded DNA, 360A demonstrates a markedly higher dissociation constant (Kd) compared to BRACO-19 and Phen-DC3, indicating significantly weaker and less avid off-target dsDNA binding [1].
| Evidence Dimension | Dissociation constant (Kd) for intercalation into dsDNA |
|---|---|
| Target Compound Data | Kd = 48.7 μM |
| Comparator Or Baseline | BRACO-19: Kd = 0.5-2.1 μM; Phen-DC3: Kd = 0.5-2.1 μM |
| Quantified Difference | 360A's Kd is 23-97 times higher, indicating ~23-97x lower dsDNA intercalation affinity. |
| Conditions | Single-molecule stretching assay; 1 μM ligand concentration. |
Why This Matters
Lower dsDNA intercalation minimizes non-specific genotoxicity and improves the signal-to-noise ratio in assays aimed at detecting telomeric G4-specific effects.
- [1] Zhang, Y., et al. (2023). Nonselective Intercalation of G-Quadruplex-Targeting Ligands into Double-Stranded DNA Quantified by Single-Molecule Stretching. The Journal of Physical Chemistry B. View Source
